Merocyanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

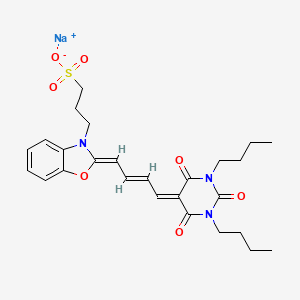

Merocyanine, also known as this compound, is a useful research compound. Its molecular formula is C26H32N3NaO7S and its molecular weight is 553.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Live Cell Imaging

Overview:

Merocyanine dyes are extensively used in live cell imaging due to their high brightness, long wavelengths of excitation and emission, and responsiveness to environmental changes. These properties allow for the visualization and quantification of protein activities within living cells.

Case Study:

A systematic study synthesized a library of 25 this compound dyes to evaluate their photophysical properties. Four dyes exhibited optimal characteristics for imaging applications, particularly in detecting Cdc42 protein activation. One specific dye demonstrated a remarkable 1470% increase in fluorescence intensity upon binding to activated Cdc42 in vitro, showcasing its potential for biosensor applications in live cell environments .

Nonlinear Optical Applications

Overview:

Merocyanines possess nonlinear optical properties that make them suitable for applications in photorefractive materials and optical devices. Their high dipole moments and absorption coefficients enhance their effectiveness in these areas.

Research Findings:

Studies have indicated that the molecular structure of merocyanines, particularly those with donor-bridge-acceptor configurations, contributes to their nonlinear optical behavior. These characteristics are essential for developing advanced optical materials .

Environmental Sensing

Overview:

The sensitivity of this compound dyes to environmental changes allows them to be employed as sensors for various biological and chemical processes.

Application Example:

this compound dyes have been utilized to create fluorescent biosensors that can detect changes in cellular environments, such as pH or ion concentration. The ability of these dyes to exhibit significant fluorescence changes in response to their surroundings makes them ideal candidates for real-time environmental monitoring within biological systems .

Photochemical Studies

Overview:

Merocyanines are also valuable in photochemical research due to their ability to undergo photoisomerization.

Case Study:

Recent studies using femtosecond spectroscopy have revealed the dynamics of this compound formation from spiropyran under mechanical strain conditions. This research demonstrated that this compound can be generated reversibly even in crystalline environments, highlighting its potential for applications in photonic devices and materials science .

Biological Applications

Overview:

In biological research, this compound compounds have been investigated for their roles in apoptosis and cellular processes.

Case Study:

A study evaluated the presence of this compound 540 (M540) bodies in human spermatozoa to assess apoptotic biomarkers. The findings indicated that M540 staining could effectively identify apoptotic cells, providing insights into fertility assessments and reproductive health .

Data Table: Summary of this compound Applications

| Application Area | Key Features | Notable Findings/Examples |

|---|---|---|

| Live Cell Imaging | High brightness, environmental responsiveness | Significant fluorescence increase upon protein binding |

| Nonlinear Optics | High dipole moment, absorption coefficients | Effective in photorefractive materials |

| Environmental Sensing | Sensitivity to pH/ion concentration | Real-time monitoring capabilities |

| Photochemical Studies | Photoisomerization dynamics | Reversible formation under strain |

| Biological Applications | Detection of apoptotic cells | M540 used for assessing sperm health |

Propriétés

Numéro CAS |

58823-12-4 |

|---|---|

Formule moléculaire |

C26H32N3NaO7S |

Poids moléculaire |

553.6 g/mol |

Nom IUPAC |

sodium;3-[(2Z)-2-[(E)-4-(1,3-dibutyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)but-2-enylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate |

InChI |

InChI=1S/C26H33N3O7S.Na/c1-3-5-16-28-24(30)20(25(31)29(26(28)32)17-6-4-2)12-7-10-15-23-27(18-11-19-37(33,34)35)21-13-8-9-14-22(21)36-23;/h7-10,12-15H,3-6,11,16-19H2,1-2H3,(H,33,34,35);/q;+1/p-1/b10-7+,23-15-; |

Clé InChI |

DZVCFNFOPIZQKX-LTHRDKTGSA-M |

SMILES |

CCCCN1C(=O)C(=CC=CC=C2N(C3=CC=CC=C3O2)CCCS(=O)(=O)[O-])C(=O)N(C1=O)CCCC.[Na+] |

SMILES isomérique |

CCCCN1C(=O)C(=C/C=C/C=C\2/N(C3=CC=CC=C3O2)CCCS(=O)(=O)[O-])C(=O)N(C1=O)CCCC.[Na+] |

SMILES canonique |

CCCCN1C(=O)C(=CC=CC=C2N(C3=CC=CC=C3O2)CCCS(=O)(=O)[O-])C(=O)N(C1=O)CCCC.[Na+] |

Synonymes |

merocyanine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.